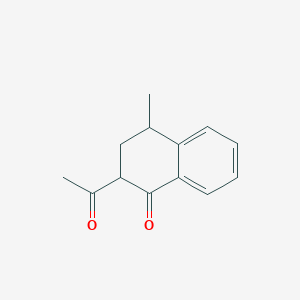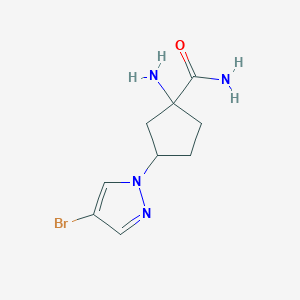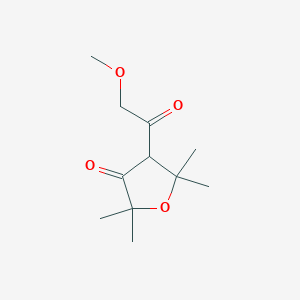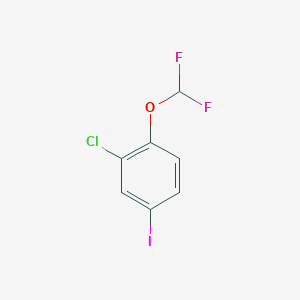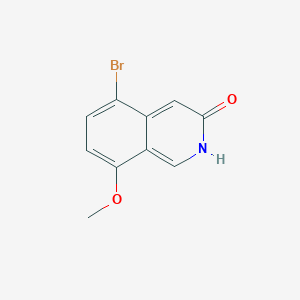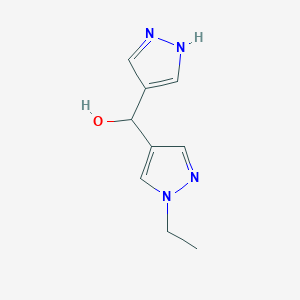![molecular formula C12H14FIO B13069984 1-Fluoro-2-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13069984.png)
1-Fluoro-2-{[(2-iodocyclopentyl)oxy]methyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-2-{[(2-iodocyclopentyl)oxy]methyl}benzene is an organic compound with the molecular formula C₁₂H₁₄FIO. It is characterized by the presence of a fluorine atom, an iodine atom, and a cyclopentyl group attached to a benzene ring through an oxygen-methyl linkage. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Vorbereitungsmethoden
The synthesis of 1-Fluoro-2-{[(2-iodocyclopentyl)oxy]methyl}benzene typically involves multiple steps, including the introduction of the fluoro and iodo substituents, as well as the formation of the cyclopentyl ether linkage. Common synthetic routes may include:
Halogenation Reactions: Introduction of the fluorine and iodine atoms through halogenation reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) for fluorination and iodine monochloride (ICl) for iodination.
Ether Formation: The cyclopentyl group can be introduced via an etherification reaction, where a cyclopentanol derivative reacts with a benzyl halide under basic conditions.
Analyse Chemischer Reaktionen
1-Fluoro-2-{[(2-iodocyclopentyl)oxy]methyl}benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluoro and iodo substituents can participate in nucleophilic substitution reactions, where the iodine atom is more reactive due to its larger size and weaker bond with the carbon atom.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: The presence of the iodo group makes it a suitable candidate for palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-2-{[(2-iodocyclopentyl)oxy]methyl}benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, especially in the development of radiolabeled compounds for imaging and diagnostic purposes.
Wirkmechanismus
The mechanism of action of 1-Fluoro-2-{[(2-iodocyclopentyl)oxy]methyl}benzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluoro and iodo substituents can enhance the compound’s binding affinity and selectivity for certain targets, influencing its biological activity .
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-2-{[(2-iodocyclopentyl)oxy]methyl}benzene can be compared with other similar compounds, such as:
1-Fluoro-2-{[(2-bromocyclopentyl)oxy]methyl}benzene: Similar structure but with a bromine atom instead of iodine, which may result in different reactivity and biological activity.
1-Fluoro-2-{[(2-chlorocyclopentyl)oxy]methyl}benzene:
1-Fluoro-2-{[(2-methylcyclopentyl)oxy]methyl}benzene: The methyl group replaces the halogen, altering the compound’s reactivity and interactions.
Eigenschaften
Molekularformel |
C12H14FIO |
|---|---|
Molekulargewicht |
320.14 g/mol |
IUPAC-Name |
1-fluoro-2-[(2-iodocyclopentyl)oxymethyl]benzene |
InChI |
InChI=1S/C12H14FIO/c13-10-5-2-1-4-9(10)8-15-12-7-3-6-11(12)14/h1-2,4-5,11-12H,3,6-8H2 |
InChI-Schlüssel |
GRKZAKPHWVFBSO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(C1)I)OCC2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Butylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13069902.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxypentanoic acid](/img/structure/B13069929.png)
![1-[3-Methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B13069936.png)

